molecular formula C5H3N5O B12651934 6-Nitrosopurine CAS No. 25732-26-7

6-Nitrosopurine

Cat. No.: B12651934
CAS No.: 25732-26-7
M. Wt: 149.11 g/mol
InChI Key: MKAXTWZVXLPMCF-UHFFFAOYSA-N
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Description

6-Nitrosopurine is a nitrogen-containing heterocyclic compound that belongs to the family of nitrosopurines. It is a derivative of purine, a fundamental structure in biochemistry, which consists of a fused pyrimidine and imidazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Nitrosopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Manganese dioxide, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, palladium on carbon.

    Nitrosating Agents: Nitrosyl chloride, sodium nitrite.

Major Products:

Mechanism of Action

The mechanism of action of 6-nitrosopurine involves its interaction with nucleic acids and proteins. It can form covalent bonds with DNA and RNA, leading to modifications that affect gene expression and cellular function. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

  • 6-Hydroxyaminopurine
  • 6-Aminopurine
  • 6-Nitropurine
  • Adenine 1-oxide
  • Adenine 3-oxide
  • Adenine 7-oxide
  • 9-Hydroxyadenine

Comparison: 6-Nitrosopurine is unique among these compounds due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Unlike 6-hydroxyaminopurine and 6-aminopurine, this compound can undergo nitrosation and denitrosation reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

25732-26-7

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6-nitroso-7H-purine

InChI

InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)

InChI Key

MKAXTWZVXLPMCF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=O

Origin of Product

United States

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